molecular formula C18H28N2O B256712 (2E)-3-(4-tert-butylphenyl)-N-[3-(dimethylamino)propyl]prop-2-enamide

(2E)-3-(4-tert-butylphenyl)-N-[3-(dimethylamino)propyl]prop-2-enamide

Cat. No.: B256712
M. Wt: 288.4 g/mol
InChI Key: GIUAEVKRLUBRSQ-FMIVXFBMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-3-(4-tert-butylphenyl)-N-[3-(dimethylamino)propyl]prop-2-enamide is an organic compound that features a complex structure with a tert-butylphenyl group and a dimethylamino propyl group attached to an acrylamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-tert-butylphenyl)-N-[3-(dimethylamino)propyl]prop-2-enamide typically involves the following steps:

    Preparation of 4-tert-butylphenylamine: This can be achieved by the reduction of 4-tert-butylphenyl nitro compound using hydrogenation or other reducing agents.

    Formation of 3-(dimethylamino)propylamine: This is synthesized by the reaction of dimethylamine with 3-chloropropylamine.

    Acrylamide Formation: The final step involves the reaction of 4-tert-butylphenylamine with acryloyl chloride in the presence of a base like triethylamine, followed by the addition of 3-(dimethylamino)propylamine to form the desired acrylamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-tert-butylphenyl)-N-[3-(dimethylamino)propyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

(2E)-3-(4-tert-butylphenyl)-N-[3-(dimethylamino)propyl]prop-2-enamide has several scientific research applications:

    Chemistry: Used as a monomer in polymer synthesis, particularly in the formation of specialty polymers with unique properties.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of advanced materials, such as coatings and adhesives, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2E)-3-(4-tert-butylphenyl)-N-[3-(dimethylamino)propyl]prop-2-enamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including signal transduction and metabolic pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-tert-butylphenol: Shares the tert-butylphenyl group but lacks the acrylamide and dimethylamino propyl groups.

    N,N-dimethylacrylamide: Contains the acrylamide backbone but lacks the tert-butylphenyl group.

Uniqueness

(2E)-3-(4-tert-butylphenyl)-N-[3-(dimethylamino)propyl]prop-2-enamide is unique due to the combination of its structural features, which confer distinct chemical and biological properties not found in similar compounds. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C18H28N2O

Molecular Weight

288.4 g/mol

IUPAC Name

(E)-3-(4-tert-butylphenyl)-N-[3-(dimethylamino)propyl]prop-2-enamide

InChI

InChI=1S/C18H28N2O/c1-18(2,3)16-10-7-15(8-11-16)9-12-17(21)19-13-6-14-20(4)5/h7-12H,6,13-14H2,1-5H3,(H,19,21)/b12-9+

InChI Key

GIUAEVKRLUBRSQ-FMIVXFBMSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)C=CC(=O)NCCCN(C)C

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)NCCCN(C)C

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=CC(=O)NCCCN(C)C

Origin of Product

United States

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